Woorenogenin

Description

Woorenogenin is a lignan compound primarily isolated from Coptidis Rhizoma (Huanglian) and Xu Changqing (徐长卿, Cynanchum paniculatum) . Structurally, it belongs to the dibenzylbutane lignan subclass, characterized by two benzene rings linked by a butane chain. Its molecular formula is C₂₁H₂₄O₆, with key functional groups including methoxy (-OCH₃) and hydroxyl (-OH) substituents at specific positions (e.g., C-3 and C-5) . It also demonstrates anti-parasitic activity against Ichthyophthirius multifiliis in aquaculture .

Properties

Molecular Formula |

C22H26O7 |

|---|---|

Molecular Weight |

402.4 g/mol |

IUPAC Name |

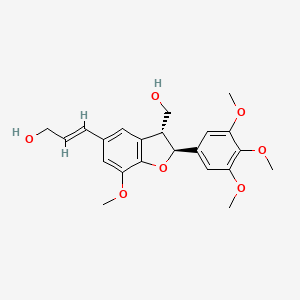

(E)-3-[(2S,3R)-3-(hydroxymethyl)-7-methoxy-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]prop-2-en-1-ol |

InChI |

InChI=1S/C22H26O7/c1-25-17-9-13(6-5-7-23)8-15-16(12-24)20(29-21(15)17)14-10-18(26-2)22(28-4)19(11-14)27-3/h5-6,8-11,16,20,23-24H,7,12H2,1-4H3/b6-5+/t16-,20+/m0/s1 |

InChI Key |

DKHAWRPWAKXFNA-UUHFFZMRSA-N |

Isomeric SMILES |

COC1=CC(=CC2=C1O[C@@H]([C@H]2CO)C3=CC(=C(C(=C3)OC)OC)OC)/C=C/CO |

Canonical SMILES |

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C(=C3)OC)OC)OC)C=CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Woorenogenin involves several steps, starting from readily available starting materialsTypical reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction from natural sources or chemical synthesis. The extraction process typically includes solvent extraction, purification, and crystallization to obtain pure this compound. Chemical synthesis on an industrial scale requires optimization of reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Woorenogenin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Woorenogenin involves its interaction with various molecular targets and pathways. It can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. The specific molecular targets include enzymes involved in oxidative stress, inflammatory pathways, and cell cycle regulation . This compound’s ability to interact with these targets makes it a valuable compound for therapeutic development .

Comparison with Similar Compounds

Table 1: Structural Comparison of this compound and Analogous Lignans

Key Observations :

- Substituent Diversity: this compound’s methoxy and hydroxyl groups differ from (+)-isolariciresinol’s dual hydroxyls and (+)-syringaresinol’s dual methoxy groups. These variations influence solubility and receptor-binding affinity .

- Glycosylation: Woorenoside I, a glycosylated derivative of this compound, has enhanced hydrophilicity but reduced membrane permeability compared to its aglycone form .

Functional and Pharmacological Comparisons

Enzyme Inhibition Activity

- This compound: Shows potent PTP1B inhibition (IC₅₀ = 12.5 μM), a target for insulin signaling enhancement .

- (+)-Isolariciresinol: Exhibits weaker PTP1B inhibition (IC₅₀ = 28.7 μM) due to the absence of methoxy groups, which are critical for active-site interactions .

Bioavailability and Extraction Efficiency

- Extraction Yields: this compound is isolated in higher quantities (0.12% dry weight) from Coptidis Rhizoma using methanol reflux, compared to (+)-syringaresinol (0.08%) .

- Thermal Stability: this compound degrades at temperatures >80°C during extraction, whereas (+)-isolariciresinol remains stable under similar conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.